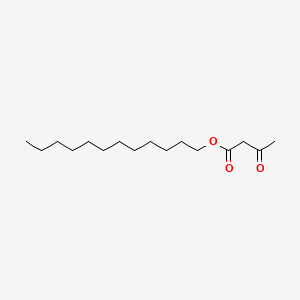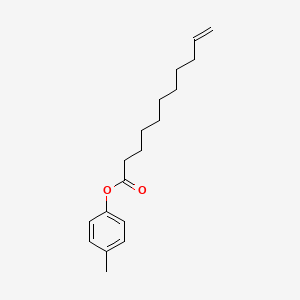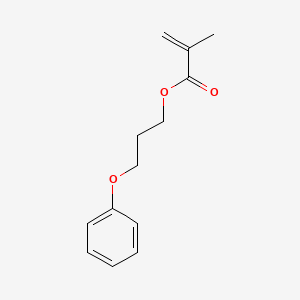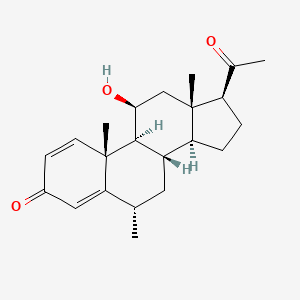
Endrisone
Übersicht
Beschreibung
Es wird hauptsächlich als topisches und ophthalmisches entzündungshemmendes Medikament zur Behandlung von Haut- und Augenkrankheiten eingesetzt . Die Verbindung wird in Italien unter dem Markennamen Aldrisone vermarktet .
Herstellungsmethoden
Endrysone wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Pregnenolon, einem natürlich vorkommenden Steroid, ausgehen. Der Syntheseweg umfasst mehrere Schritte, darunter Hydroxylierungs-, Methylierungs- und Acetylierungsreaktionen. Die Reaktionsbedingungen erfordern typischerweise spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsverfahren umfassen die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Endrysone in großen Mengen zu produzieren .
Vorbereitungsmethoden
Endrysone is synthesized through a series of chemical reactions starting from pregnenolone, a naturally occurring steroid. The synthetic route involves several steps, including hydroxylation, methylation, and acetylation reactions. The reaction conditions typically require specific catalysts and solvents to ensure high yield and purity . Industrial production methods involve large-scale synthesis using optimized reaction conditions to produce endrysone in bulk quantities .
Analyse Chemischer Reaktionen
Endrysone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Endrysone kann oxidiert werden, um verschiedene Derivate zu bilden. Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können Endrysone in seine entsprechenden Alkohole oder Ketone umwandeln. Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitution: Endrysone kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole oder Ketone produzieren kann .
Wissenschaftliche Forschungsanwendungen
Endrysone hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von steroidalen Glukokortikoiden und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungswege.
Medizin: Wird bei der Entwicklung von entzündungshemmenden Medikamenten und Behandlungen für Haut- und Augenkrankheiten verwendet.
Industrie: Wird bei der Herstellung von pharmazeutischen Formulierungen und topischen Salben eingesetzt.
Wirkmechanismus
Endrysone entfaltet seine Wirkungen durch die Bindung an Glukokortikoidrezeptoren in Zellen. Diese Bindung aktiviert den Rezeptor, was zur Regulation der Genexpression und Unterdrückung von Entzündungsreaktionen führt. Die molekularen Ziele umfassen verschiedene entzündungsfördernde Zytokine und Enzyme, die am Entzündungsprozess beteiligt sind .
Wissenschaftliche Forschungsanwendungen
Endrysone has several scientific research applications, including:
Chemistry: Used as a model compound for studying steroidal glucocorticoids and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in the development of anti-inflammatory drugs and treatments for skin and eye conditions.
Industry: Employed in the production of pharmaceutical formulations and topical ointments.
Wirkmechanismus
Endrysone exerts its effects by binding to glucocorticoid receptors in cells. This binding activates the receptor, leading to the regulation of gene expression and suppression of inflammatory responses. The molecular targets include various inflammatory cytokines and enzymes involved in the inflammatory process .
Vergleich Mit ähnlichen Verbindungen
Endrysone ähnelt anderen steroidalen Glukokortikoiden wie Medryson und 11β-Hydroxyprogesteron. Es ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ihm besondere entzündungshemmende Eigenschaften und pharmakokinetische Eigenschaften verleiht . Ähnliche Verbindungen sind:
- Medryson
- 11β-Hydroxyprogesteron
- Prednisolon
- Dexamethason
Eigenschaften
IUPAC Name |
(6S,8S,9S,10R,11S,13S,14S,17S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h7-8,10,12,15-17,19-20,25H,5-6,9,11H2,1-4H3/t12-,15-,16+,17-,19-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZZIYSCXESNI-ILSZZQPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043364 | |
| Record name | Endrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35100-44-8 | |
| Record name | (6α,11β)-11-Hydroxy-6-methylpregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35100-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endrysone [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035100448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Endrysone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endrisone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENDRYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QZ096EIEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


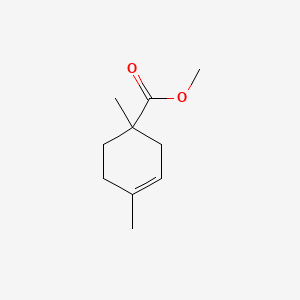
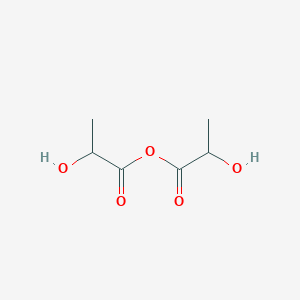
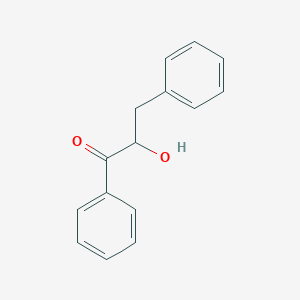
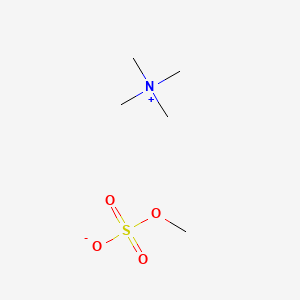
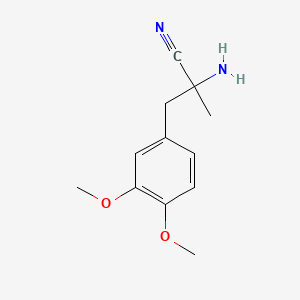
![1H-Imidazole-1-propanenitrile, 4,5-bis[(2-cyanoethoxy)methyl]-2-phenyl-](/img/structure/B1620366.png)


